![molecular formula C18H18N2O2 B11787915 Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)
Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with p-tolualdehyde, followed by esterification with propyl chloroformate. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction. The esterification step may require the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate .
Análisis De Reacciones Químicas
Types of Reactions
Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions activated by electron-withdrawing groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives
Aplicaciones Científicas De Investigación
Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .
Mecanismo De Acción
The mechanism of action of Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Hydrazine-coupled pyrazoles: Display potent antileishmanial and antimalarial activities.
Imidazo[1,2-a]pyridines: Used in the synthesis of various functionalized derivatives with significant biological activities.
Uniqueness
Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate stands out due to its unique structural features, which confer specific biological activities not commonly observed in other similar compounds. Its ester group and the presence of the p-tolyl moiety contribute to its distinct chemical reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
propyl 2-(4-methylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C18H18N2O2/c1-3-10-22-18(21)14-8-9-15-16(11-14)20-17(19-15)13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) |
Clave InChI |
UCQNQRYQQYCZSR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


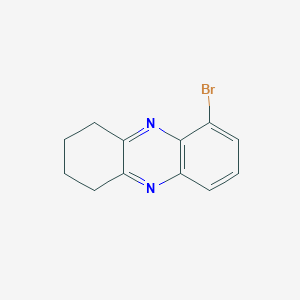
![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)
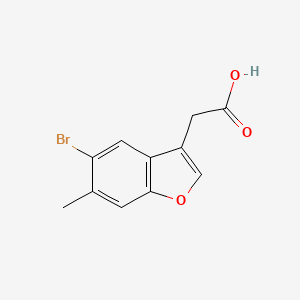
![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)
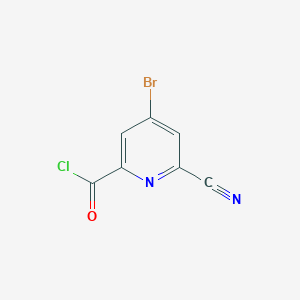
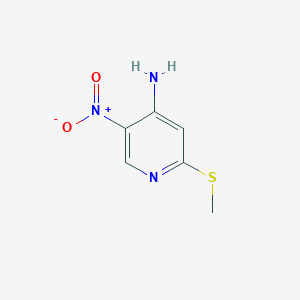

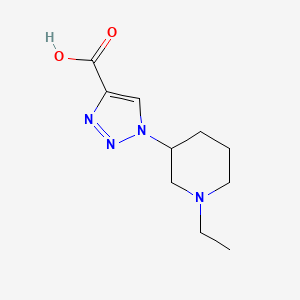
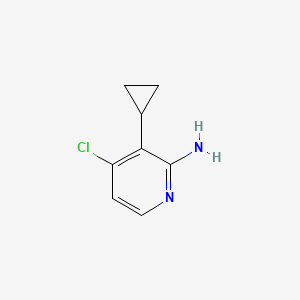
![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

![7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11787919.png)
